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Compound of Interest

Compound Name: 6-Bromopyridin-3-amine

Cat. No.: B021960

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
versatile chemical intermediate, 6-Bromopyridin-3-amine (CAS No. 13534-97-9). The
information presented herein is essential for the structural elucidation, quality control, and
reaction monitoring of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-Bromopyridin-3-amine,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).
Chemical Shift () Multiplicity Coupling Constant Assignment
ppm (J) Hz
~8.0 Doublet ~2.5 H-2
~7.2 Doublet of Doublets ~8.5,25 H-4
~7.4 Doublet ~8.5 H-5
~4.0 Broad Singlet - -NH:z
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Note: The predicted *H NMR data is based on the analysis of structurally analogous
compounds and computational models. Experimental values may vary depending on the
solvent and other acquisition parameters.

« 13 1 1
Chemical Shift (d) ppm Assignment
~145.0 C-2
~140.0 C-6
~138.0 C-3
~125.0 C-4
~110.0 C-5

Note: The predicted **C NMR data is based on computational models and data from similar
pyridine derivatives.

Table 3: IR SpectroscopicData

Wavenumber (cm~12) Intensity Vibrational Mode

N-H Asymmetric & Symmetric

3450 - 3300 Medium Stretch

3200 - 3000 Medium Aromatic C-H Stretch

1620 - 1580 Strong N-H Scissoring (Bending)
1580 - 1450 Strong C=C and C=N Ring Stretching
1350 - 1250 Medium C-N Stretching

850 - 750 Strong C-H Out-of-plane Bending
700 - 600 Medium C-Br Stretch

Note: The IR data is based on expected characteristic vibrational modes for 3-aminopyridine
derivatives.[1]
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Iahlg_AL._Mass_Sp_esiLQmﬂnLData

Relative Intensity Assignment
174 High [M+H]* (with 81Br)
172 High [M+H]* (with 7°Br)
93 Medium [M-Br]*

Note: The mass spectrometry data is derived from Gas Chromatography-Mass Spectrometry
(GC-MS) analysis.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of 6-Bromopyridin-3-amine.
Materials and Equipment:

e 6-Bromopyridin-3-amine sample

Deuterated solvent (e.g., Chloroform-d, CDCls, or Dimethyl sulfoxide-de, DMSO-ds)

High-quality 5 mm NMR tubes

Vortex mixer

NMR Spectrometer (e.g., 400 MHz or higher)

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

e Sample Preparation:
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o Accurately weigh 5-10 mg of the 6-Bromopyridin-3-amine sample for *H NMR, or 20-50
mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a
clean, dry vial.

o Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if
necessary.

o If any solid particles remain, filter the solution through a small plug of glass wool in a
Pasteur pipette directly into the NMR tube.

o Add a small amount of TMS as an internal standard for chemical shift referencing (typically
to O ppm).

o Cap the NMR tube securely.

Spectrometer Setup and Data Acquisition:

[e]

Insert the prepared NMR tube into the spectrometer's sample holder.

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

[¢]

Acquire the *H and/or 3C NMR spectra using standard pulse programs.

Data Processing and Analysis:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase the resulting spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
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o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) transmission spectrum of
solid 6-Bromopyridin-3-amine.

Materials and Equipment:

6-Bromopyridin-3-amine sample

Infrared (IR) grade Potassium Bromide (KBr)

Agate mortar and pestle

Hydraulic press and pellet-forming die

FTIR spectrometer
Procedure:
o Sample Preparation (KBr Pellet):

o Place approximately 1-2 mg of the 6-Bromopyridin-3-amine sample into the agate
mortar.

o Add about 100-200 mg of dry, IR-grade KBr to the mortar.

o Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is
obtained.

o Transfer a portion of the powdered mixture into the pellet die.
o Assemble the die and place it in the hydraulic press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.
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o Data Acquisition:

o Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR
spectrometer.

o Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to
correct for atmospheric and instrumental interferences.

o Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).
o Data Processing and Analysis:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final transmittance or absorbance spectrum.

o Identify and label the significant absorption bands and correlate them to the functional

groups present in the molecule.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the
structural relationships of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 6-Bromopyridin-3-amine | 13534-97-9 | Benchchem [benchchem.com]

e 2. 6-Bromopyridin-3-amine | C5SH5BrN2 | CID 642811 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromopyridin-3-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021960#spectroscopic-data-nmr-ir-ms-of-6-
bromopyridin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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